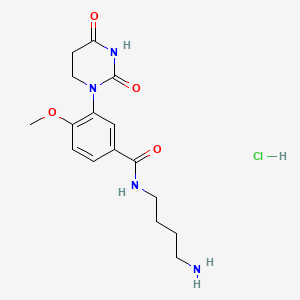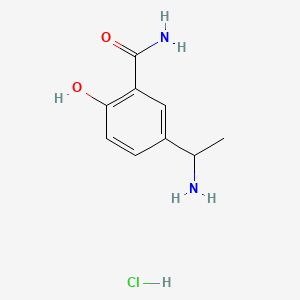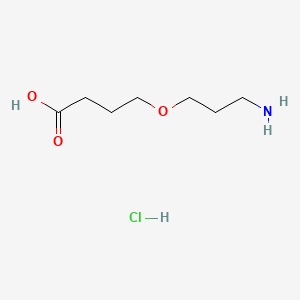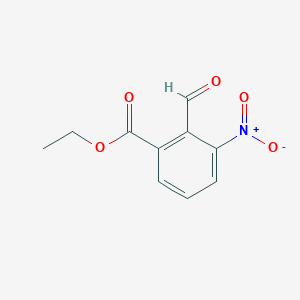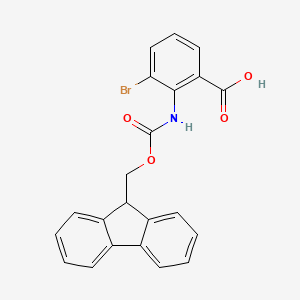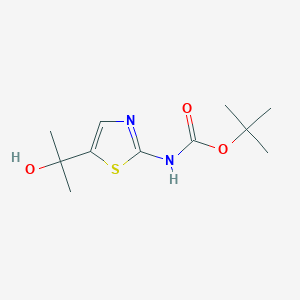
tert-Butyl (5-(2-Hydroxypropan-2-yl)thiazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TERT-BUTYL N-[5-(2-HYDROXYPROPAN-2-YL)-1,3-THIAZOL-2-YL]CARBAMATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a thiazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL N-[5-(2-HYDROXYPROPAN-2-YL)-1,3-THIAZOL-2-YL]CARBAMATE typically involves the reaction of tert-butyl carbamate with a thiazole derivative under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with various aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
TERT-BUTYL N-[5-(2-HYDROXYPROPAN-2-YL)-1,3-THIAZOL-2-YL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
Major products formed from these reactions include N-Boc-protected anilines, tetrasubstituted pyrroles, and various functionalized derivatives that are useful in further synthetic applications .
Wissenschaftliche Forschungsanwendungen
TERT-BUTYL N-[5-(2-HYDROXYPROPAN-2-YL)-1,3-THIAZOL-2-YL]CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of TERT-BUTYL N-[5-(2-HYDROXYPROPAN-2-YL)-1,3-THIAZOL-2-YL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler compound used in similar synthetic applications.
N-Boc-hydroxylamine: Another carbamate derivative with protective group properties.
tert-Butyl-N-methylcarbamate: Used in organic synthesis with similar reactivity.
Uniqueness
TERT-BUTYL N-[5-(2-HYDROXYPROPAN-2-YL)-1,3-THIAZOL-2-YL]CARBAMATE stands out due to its thiazole ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of heterocyclic compounds and pharmaceuticals .
Eigenschaften
Molekularformel |
C11H18N2O3S |
|---|---|
Molekulargewicht |
258.34 g/mol |
IUPAC-Name |
tert-butyl N-[5-(2-hydroxypropan-2-yl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C11H18N2O3S/c1-10(2,3)16-9(14)13-8-12-6-7(17-8)11(4,5)15/h6,15H,1-5H3,(H,12,13,14) |
InChI-Schlüssel |
FDMCLBGISUUTBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


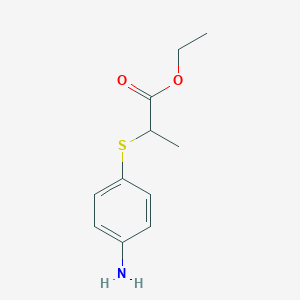
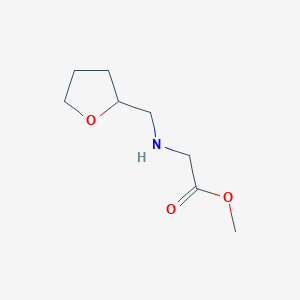
![7-{4-Amino-2-azabicyclo[2.1.1]hexan-2-yl}-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylicacidhydrochloride](/img/structure/B13576387.png)
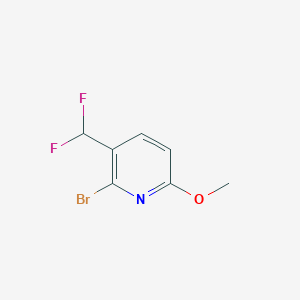
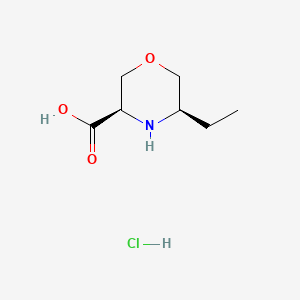

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B13576417.png)
![tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate](/img/structure/B13576433.png)
